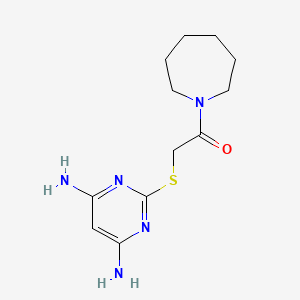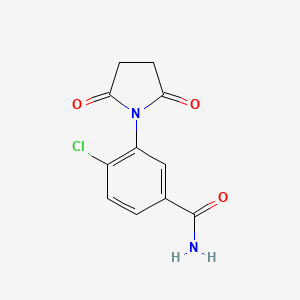![molecular formula C18H10F4N2S2 B5875314 4-(2-FLUOROPHENYL)-2-[(2-THIENYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B5875314.png)
4-(2-FLUOROPHENYL)-2-[(2-THIENYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thienylmethylsulfanyl group, and a trifluoromethyl group attached to a pyridyl cyanide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide typically involves multiple steps:
Formation of the Pyridyl Core: The pyridyl core can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the condensation of a suitable aldehyde with an amine to form the pyridine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Thienylmethylsulfanyl Group: This step involves the formation of a thioether linkage between the pyridyl core and the thienylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Formation of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienylmethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyanide group, converting it to an amine or other functional groups.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorophenyl and pyridyl rings, where halogen atoms or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives of the cyanide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s fluorinated and sulfur-containing groups may impart unique properties to materials, making it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound’s stability and reactivity make it a potential candidate for use in various industrial processes, such as catalysis or as a building block for more complex molecules.
作用机制
The mechanism of action of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: The compound may interact with specific receptors on cell surfaces, modulating their activity and downstream signaling pathways.
Protein Interaction: The compound may bind to specific proteins, altering their structure and function, which can affect various cellular processes.
相似化合物的比较
Similar Compounds
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl amine: Similar structure but with an amine group instead of a cyanide group.
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl methanol: Similar structure but with a hydroxyl group instead of a cyanide group.
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide imparts unique reactivity and potential biological activity compared to its analogs with different functional groups. This makes it a valuable compound for specific applications where the cyanide group plays a crucial role in its mechanism of action or reactivity.
属性
IUPAC Name |
4-(2-fluorophenyl)-2-(thiophen-2-ylmethylsulfanyl)-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N2S2/c19-15-6-2-1-5-12(15)13-8-16(18(20,21)22)24-17(14(13)9-23)26-10-11-4-3-7-25-11/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYJQIATBZCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CS3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B5875236.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B5875257.png)

![3-(2-furyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5875272.png)

![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B5875285.png)
![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)

![3-[(2,4-dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)

![5-(5-CHLOROTHIOPHEN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5875319.png)
